molecular formula C7H3BrClF3O2S B3032284 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1375065-87-4

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B3032284
CAS No.: 1375065-87-4
M. Wt: 323.52
InChI Key: YYXBLOYYPXCFJH-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3BrClF3O2S and its molecular weight is 323.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Sulfonyl Halides

A study on the synthesis of sulfonyl halides using sodium hypochlorite pentahydrate (NaOCl•5H2O) crystals explored the reaction with disulfides or thiols, producing sulfonyl chlorides with enhanced yields under specific conditions. This method has relevance for synthesizing compounds including 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride, demonstrating its utility in generating sulfonyl chlorides from various substrates (Kirihara et al., 2022).

Application in Organic Synthesis

The synthesis and biological activity of 5–bromo–2-chloropyrimidin-4-amine derivatives, achieved through nucleophilic substitution reactions with various sulfonyl and acid chlorides, highlight the versatility of sulfonyl chloride intermediates in producing compounds with significant antimicrobial activity. This underscores the role of this compound in synthesizing biologically active molecules (Ranganatha et al., 2018).

Advances in Heterocyclic Chemistry

The development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), for regioselective synthesis of 5-sulfonylfluoro isoxazoles, through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, represents innovative applications in heterocyclic chemistry. These advances facilitate the synthesis of functionalized isoxazoles, showcasing the potential of sulfonyl chloride derivatives in complex molecular constructions (Leng & Qin, 2018).

Anticancer Research

Synthesis of Anticancer Compounds

The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, through a modified Schotten-Baumann reaction, and its demonstrated anticarcinogenic activity against HL-60 and BEL-7402 cancer cells illustrate the direct application of sulfonyl chloride derivatives in creating effective anticancer agents. This work underscores the compound's potential in therapeutic applications (Miao, Yan, & Zhao, 2010).

Safety and Hazards

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation . It should not be inhaled and contact with skin, hair, or eyes should be avoided . Contaminated clothing should be removed and washed before reuse . In case of ingestion, the mouth should be rinsed and vomiting should not be induced .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXBLOYYPXCFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856572
Record name 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375065-87-4
Record name 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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